1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Description
1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its significant role in medicinal chemistry It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that exhibit various biological activities
Properties
IUPAC Name |
1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-26-20-15(11-22-26)19(24-18(25-20)14-6-5-7-21-10-14)23-16-12-28-13-17(16)27-8-3-2-4-9-27/h5-7,10-11,16-17H,2-4,8-9,12-13H2,1H3,(H,23,24,25)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWYRHBFSPJRM-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3COCC3N4CCCCC4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC(=NC(=C2C=N1)N[C@H]3COC[C@@H]3N4CCCCC4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The synthetic route often includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the piperidinyl and oxolan groups through substitution reactions.
Final assembly: Coupling of the pyridinyl group to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .
Chemical Reactions Analysis
1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, often using reagents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases .
Scientific Research Applications
1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of Janus kinase (JAK), a family of enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, this compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other JAK inhibitors, such as tofacitinib and ruxolitinib. While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetics, and specificities for different JAK isoforms. This compound is unique due to its specific substituents, which may confer distinct pharmacological properties .
Similar Compounds
- Tofacitinib
- Ruxolitinib
- Baricitinib
These compounds are also JAK inhibitors but differ in their chemical structures and clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
